![molecular formula C7H13NO2 B13789769 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine CAS No. 90048-99-0](/img/structure/B13789769.png)
7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine is a bicyclic compound with a unique structure that includes an amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine typically involves the ring-opening polymerization of bicyclic acetals. One common method starts with 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) and proceeds through several steps, including the use of strong Lewis acids like antimony pentafluoride and antimony pentachloride as initiators . The reaction is carried out in dichloromethane at temperatures between -60°C and 0°C .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield primary or secondary amines .
Applications De Recherche Scientifique
7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound’s bicyclic structure also allows it to fit into specific binding sites on enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
- 6,8-Dioxabicyclo[3.2.1]octane (DBO)
- 6,8-Dioxabicyclo[3.2.1]oct-3-ene (DBOE)
- 6,8-Dioxabicyclo[3.2.1]octan-7-one (DBOO)
- 8-Oxa-6-azabicyclo[3.2.1]octan-7-one (BOL)
Comparison: 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological activity compared to its analogues. For instance, while DBO and DBOE are primarily used in polymer synthesis, the amine derivative has broader applications in medicinal chemistry and biology .
Propriétés
Numéro CAS |
90048-99-0 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
6,8-dioxabicyclo[3.2.1]octan-7-ylmethanamine |
InChI |
InChI=1S/C7H13NO2/c8-4-6-5-2-1-3-7(9-5)10-6/h5-7H,1-4,8H2 |
Clé InChI |
KHEXAWPAJMQYRW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(OC(C1)O2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



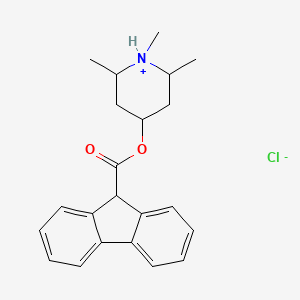
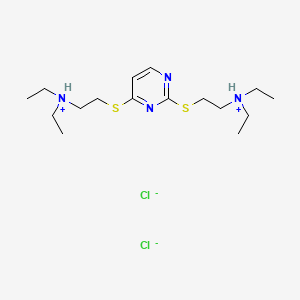
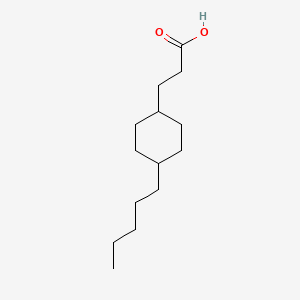
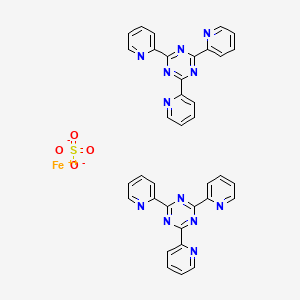
![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)
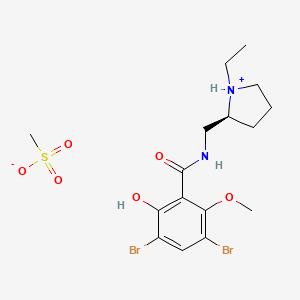
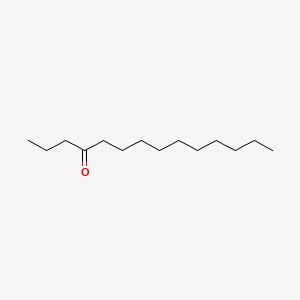
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
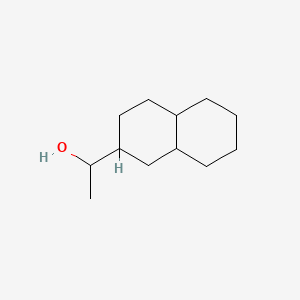
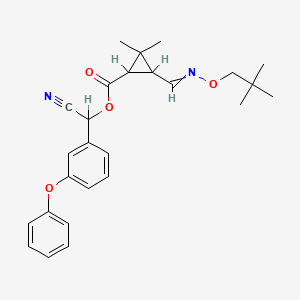

![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)
